7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one
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Overview
Description
7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one is a compound belonging to the spiropyran family, known for its photochromic properties. These compounds can switch between two isomeric forms under the influence of light, making them valuable in various applications such as smart materials, molecular electronics, and sensors .
Preparation Methods
The synthesis of 7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Indoline Formation: The indoline moiety is synthesized through a series of reactions involving the condensation of aniline derivatives with aldehydes or ketones.
Spirocyclization: The final step involves the formation of the spirocyclic structure, which is achieved by reacting the cyclopropane and indoline intermediates under specific conditions.
Chemical Reactions Analysis
7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one undergoes various chemical reactions, including:
Photoisomerization: This compound can switch between its spirocyclic and merocyanine forms under UV or visible light.
Thermal Reactions: The isomerization can also be reversed by heating, which converts the merocyanine form back to the spirocyclic form.
Substitution Reactions: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include UV light sources for photoisomerization and heating elements for thermal reactions. The major products formed are the isomeric forms of the compound, namely the spirocyclic and merocyanine forms.
Scientific Research Applications
7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one involves its ability to undergo photoisomerization. When exposed to UV light, the compound switches from its spirocyclic form to the merocyanine form. This process involves the breaking and forming of bonds within the molecule, leading to a change in its electronic structure and properties . The reverse process can be induced by heating or exposure to visible light .
Comparison with Similar Compounds
7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one is unique due to its specific structural features and photochromic properties. Similar compounds include:
Spiropyrans: These compounds also exhibit photochromic behavior and can switch between spirocyclic and merocyanine forms.
Indolinooxazolidines: These compounds are known for their photo-, electro-, and acidochromic properties.
Azobenzenes: While not structurally similar, azobenzenes also undergo reversible photoisomerization and are used in similar applications.
The uniqueness of 7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one lies in its specific combination of a cyclopropane ring and an indoline moiety, which imparts distinct photochromic properties and reactivity.
Properties
IUPAC Name |
7-nitrospiro[1H-indole-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-10(4-5-10)6-2-1-3-7(12(14)15)8(6)11-9/h1-3H,4-5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNHPFQNNJDKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C(=CC=C3)[N+](=O)[O-])NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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